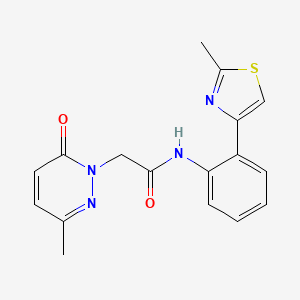![molecular formula C22H24F3N3O4S B2560170 1-Cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea CAS No. 324539-91-5](/img/structure/B2560170.png)
1-Cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis process in the second paper involves an asymmetric Michael reaction, which is a type of nucleophilic addition to an α,β-unsaturated carbonyl compound. This reaction is catalyzed by cinchonine-derived urea, indicating the use of a chiral catalyst derived from natural alkaloids to achieve high enantioselectivity . The synthesis of the compounds in the first paper is not detailed in the abstract, but the structural analysis suggests a complex synthesis pathway due to the presence of multiple functional groups and a potential intramolecular hydrogen bond .
Molecular Structure Analysis
In the first paper, the molecular structure of the cyclohexyl-sulfonylurea derivatives is analyzed using X-ray crystallography. The compounds exhibit disorder in their cycloalkyl groups and form intramolecular hydrogen bonds, which could influence their biological activity . The geometrical parameters suggest a proton transfer from the SO2N group to the pyridyl ring, and there are intermolecular hydrogen bonds that contribute to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the second paper's study are centered around the desymmetrization of cyclohexadienones. The reaction is catalyzed by a cinchonine-derived urea, which implies that the urea group plays a crucial role in the reaction mechanism, possibly through hydrogen bonding or as a proton donor/acceptor . The resulting polycyclic cyclohexenones are highly enantioenriched, which is significant for the development of chiral drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the first paper are inferred from their crystal structures and intermolecular interactions. The intramolecular hydrogen bonds and proton transfer events suggest that these compounds could have unique solubility and stability characteristics . The desymmetrization process in the second paper leads to compounds with high enantiomeric excess, which is a critical property for the biological activity and pharmacokinetics of potential drug candidates .
Aplicaciones Científicas De Investigación
Catalytic Applications
Synthesis of Monoacylated Derivatives : Ureas and their derivatives, including sulfonylureas, play a critical role in catalytic activities, particularly in intramolecular aldol condensations. These compounds facilitate the synthesis of key intermediates like the Wieland-Miescher ketone, showcasing their utility in organic synthesis and catalysis (Fuentes de Arriba et al., 2010).
Biological Applications
Neuroprotective Agents : Certain sulfonyl(thio)ureas have been evaluated for their neuroprotective properties, particularly in the context of anticonvulsant activity. These studies highlight the potential of sulfonylurea derivatives in contributing to treatments for neurological disorders (Masereel et al., 1997).
Materials Science
Mechanosynthesis of Pharmaceutically Relevant Compounds : The application of mechanochemistry for synthesizing sulfonyl-(thio)ureas demonstrates an innovative approach to pharmaceutical manufacturing. This method, including the synthesis of anti-diabetic drugs like tolbutamide and glibenclamide, highlights the versatility of sulfonylurea compounds in various synthesis techniques (Tan et al., 2014).
Chemical Synthesis and Stability
Synthesis of Sulfonyl Carbamates and Ureas : Utilizing sulfonyl azides as precursors, a ligand-free palladium-catalyzed synthesis method for sulfonyl carbamates and ureas has been developed. This technique underscores the chemical versatility and adaptability of sulfonylurea derivatives in creating a broad range of compounds for further applications (Chow et al., 2016).
Propiedades
IUPAC Name |
1-cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4S/c1-15-10-12-19(13-11-15)33(31,32)28(18-8-3-2-4-9-18)21(30)27-20(29)26-17-7-5-6-16(14-17)22(23,24)25/h5-7,10-14,18H,2-4,8-9H2,1H3,(H2,26,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFCJXSKJJDGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2CCCCC2)C(=O)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)
![5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2560092.png)
![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)
![2-((4-fluorobenzyl)thio)-3-isopropyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560095.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560097.png)
![N-(sec-butyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2560100.png)
![N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)
![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)

![Diethyl 2-[(2,4-difluoroanilino)methylene]malonate](/img/structure/B2560108.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)